5-アミノ-1,3-ジメチルピラゾール

概要

説明

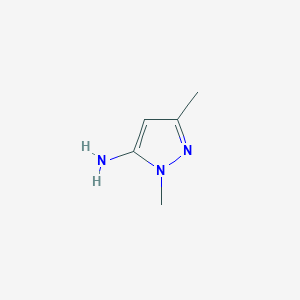

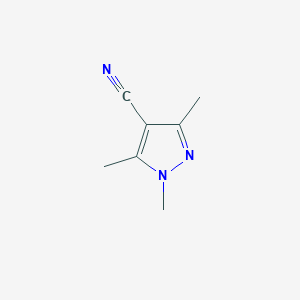

5-Amino-1,3-dimethylpyrazole, also known as 5-ADMP, is an organic compound used in a variety of scientific and biomedical applications. It is an amide-based pyrazole that has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and other chemicals. It has also been used in the study of enzyme activity and in the development of new drugs.

科学的研究の応用

有機合成における前駆体

5-アミノ-1,3-ジメチルピラゾールは、有機合成および医薬品化学において汎用性の高い足場として知られています。 多くの場合、医薬品分野に関連するより複雑な複素環系の調製のための出発物質として使用されます .

構造調査

タウトマーおよびコンフォメーションの選好性を明らかにするピラゾールの構造の調査は、非常に重要です。 5-アミノ-1,3-ジメチルピラゾールは、これらの調査で広く調べられています .

縮合複素環系の合成

5-アミノ-1,3-ジメチルピラゾールは、縮合複素環系、特にピラゾロ [1,5-a]ピリミジン類の合成における前駆体として広く研究されています .

ピラゾラート配位錯体の調製

5-アミノ-1,3-ジメチルピラゾールは、ピラゾラート配位錯体の調製のための一般的な試薬です .

抗菌活性

5-アミノ-1,3-ジメチルピラゾールは、抗菌活性を有するN-1置換誘導体の調製に使用されます .

二環式窒素複素環の合成

5-アミノピラゾールと1,3-ジ電気体の環化縮合は、二環式窒素複素環、特にピラゾロ [3,4-d]ピリミジン、ピラゾロ [3,4-b]ピリジン、イミダゾピラゾールなどの縮合複素環の調製に広く使用されてきました .

作用機序

Mode of Action

It’s known that 5-amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-1,3-dimethylpyrazole . These factors could include the pH of the environment, the presence of other molecules, and the temperature, among others.

Safety and Hazards

生化学分析

Biochemical Properties

Pyrazoles, the class of compounds to which 5-Amino-1,3-dimethylpyrazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrazole compound.

Cellular Effects

Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal effects . The specific effects of 5-Amino-1,3-dimethylpyrazole on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities . This could potentially affect the binding interactions of 5-Amino-1,3-dimethylpyrazole with biomolecules, its ability to inhibit or activate enzymes, and its impact on gene expression.

Metabolic Pathways

Pyrazoles can participate in various reactions and form more complex heterocyclic systems

特性

IUPAC Name |

2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDGMMZLXSFNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908181 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3524-32-1, 103068-64-0 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 5-Amino-1,3-dimethylpyrazole?

A1: 5-Amino-1,3-dimethylpyrazole serves as a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various reagents. For instance, it reacts with ethyl acetoacetate to produce isomeric pyrazolopyridones, characterized using IR, PMR, and 13C-NMR spectroscopy []. Additionally, it participates in Friedlander reactions, exemplified by its reaction with o-phthalaldehydic acid to generate 5-amino-1,3-dimethyl-4-phthalidylpyrazole, which can be further transformed into tricyclic systems like 1,3-dimethylpyrazolo[3,4-b]benzazepin-9-one []. Another application involves its reaction with arylaldehydes or ketones and mercaptoacetic acid to yield pyrazolo[3,4-e][1,4]thiazepine derivatives [].

Q2: How is the structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized from 5-Amino-1,3-dimethylpyrazole, confirmed?

A2: The structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized using 5-Amino-1,3-dimethylpyrazole, is confirmed through a combination of methods. Desulfurization and subsequent hydrolysis of these derivatives yield identifiable benzylpyrazole products, providing structural insights []. Additionally, comparing spectral data of these derivatives with analogous pyrazolothiazepines further supports their structural assignment [].

Q3: Can 5-Amino-1,3-dimethylpyrazole form charge transfer complexes?

A3: Yes, research indicates that 5-Amino-1,3-dimethylpyrazole can form charge transfer complexes. Studies employing spectroscopic techniques and DFT/TD-DFT/PCM calculations demonstrate the formation of such a complex with chloranilic acid in various solvents []. This interaction highlights the potential of 5-Amino-1,3-dimethylpyrazole in supramolecular chemistry and related fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)